Diaminopimelic Acid

説明

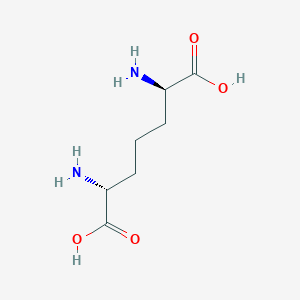

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,6-diaminoheptanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKMEZVLHJARHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862237 | |

| Record name | 2,6-Diaminoheptanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | Diaminopimelic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13709 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

583-93-7, 922-54-3, 17121-19-6, 2577-62-0 | |

| Record name | Diaminopimelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diaminopimelic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC206289 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC206278 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 583-93-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Diaminoheptanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diaminopimelic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Heptanedioic acid, 2,6-diamino- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Cornerstone of Bacterial Integrity: An In-depth Technical Guide to the Role of Diaminopimelic Acid in Cell Wall Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diaminopimelic acid (DAP) is a non-proteinogenic amino acid that plays a central and indispensable role in the structural integrity of the bacterial cell wall. As a key component of peptidoglycan, particularly in Gram-negative and certain Gram-positive bacteria, DAP is crucial for the formation of cross-links that provide rigidity and resistance to osmotic stress. Furthermore, the biosynthetic pathway of DAP is a critical metabolic route, as it also leads to the production of L-lysine, an essential amino acid for protein synthesis. The absence of this pathway in mammals makes the enzymes involved in DAP synthesis prime targets for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the multifaceted role of this compound, detailing its structural significance, biosynthetic pathways, and its recognition by the host immune system. The guide also includes detailed experimental protocols for the analysis of DAP and peptidoglycan structure, along with quantitative data on cell wall composition.

Introduction

The bacterial cell wall is a complex and dynamic structure that is essential for maintaining cell shape, protecting against environmental insults, and withstanding internal turgor pressure. The primary structural component of the bacterial cell wall is peptidoglycan, a unique polymer composed of glycan strands cross-linked by short peptides. A key and often defining feature of this peptidoglycan is the presence of this compound (DAP).

DAP is a dicarboxylic diamino acid that exists in several stereoisomeric forms, with meso-diaminopimelic acid (m-DAP) being the most common form found in bacterial peptidoglycan.[1] Its unique structure, possessing two amino groups and two carboxyl groups, allows it to form peptide cross-links between adjacent glycan chains, thereby creating a robust, three-dimensional mesh-like structure.[2] This cross-linking is vital for the mechanical strength of the cell wall.

The significance of DAP extends beyond its structural role. It is the immediate biosynthetic precursor to L-lysine, one of the fundamental amino acids required for protein synthesis in bacteria.[3] Most Gram-positive bacteria utilize L-lysine instead of m-DAP for cross-linking their peptidoglycan. The dual importance of the DAP-lysine biosynthetic pathway underscores its essentiality for bacterial survival.[3]

From a therapeutic perspective, the enzymes of the DAP biosynthetic pathway are highly attractive targets for the development of new antibiotics. Since this pathway is absent in mammals, inhibitors targeting these enzymes are expected to exhibit high selectivity for bacteria with minimal host toxicity.[4] This guide will delve into the technical details of DAP's role in bacterial cell wall architecture, providing valuable information for researchers in microbiology, biochemistry, and drug discovery.

The Structural Role of this compound in Peptidoglycan

The fundamental repeating unit of peptidoglycan consists of two alternating amino sugars, N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc), linked by β-(1,4)-glycosidic bonds.[5] A short peptide stem is attached to the lactyl moiety of each MurNAc residue. The composition of this peptide stem varies among bacterial species, but a common sequence in Gram-negative bacteria is L-alanine, D-glutamic acid, meso-diaminopimelic acid, and D-alanine.[6]

The critical function of m-DAP lies in its ability to form covalent cross-links between these peptide stems. The ε-amino group of an m-DAP residue on one peptide stem forms a peptide bond with the carboxyl group of a D-alanine residue on an adjacent peptide stem. This transpeptidation reaction, catalyzed by penicillin-binding proteins (PBPs), results in the formation of a highly cross-linked peptidoglycan sacculus that encases the bacterium.[2]

In many Gram-negative bacteria, Braun's lipoprotein, a major outer membrane protein, is covalently attached to the peptidoglycan via the ε-amino group of an m-DAP residue.[1] This linkage serves to anchor the outer membrane to the cell wall, further contributing to the structural integrity of the cell envelope.

The extent of peptidoglycan cross-linking is a critical determinant of cell wall strength and can vary significantly between different bacterial species.

Data Presentation: Quantitative Analysis of Peptidoglycan Composition

The composition and architecture of peptidoglycan can be quantitatively assessed through various analytical techniques. The following tables summarize key quantitative data related to this compound and peptidoglycan structure in different bacterial species.

Table 1: Peptidoglycan Content and Cross-linking in Various Bacterial Species

| Bacterial Species | Gram Type | Peptidoglycan (% of Dry Cell Weight) | Degree of Cross-linking (%) | Reference(s) |

| Escherichia coli | Negative | ~10 | 25-35 | [5] |

| Bacillus subtilis | Positive | 40-90 | Not specified | [5] |

| Staphylococcus aureus | Positive | 40-90 | Not specified | [5] |

| Mycobacterium tuberculosis | (Acid-Fast) | Not specified | 70-80 | [7] |

| Streptococcus salivarius ssp. thermophilus | Positive | ~8.2 (amino sugars) | Not specified | [8] |

| Bacteroides thetaiotaomicron | Negative | >3.6 | Not specified | [8] |

Table 2: Molar Ratios of Peptidoglycan Components

| Bacterial Species | Component 1 | Component 2 | Molar Ratio | Reference(s) |

| Urinary Factor S (glycopeptide) | Glutamic acid | Alanine | 2:2 | [9] |

| Urinary Factor S (glycopeptide) | Alanine | This compound | 2:1 | [9] |

| Urinary Factor S (glycopeptide) | Muramic acid | This compound | 1:1 | [9] |

| Urinary Factor S (glycopeptide) | Glucosamine | Glycine | 1:1 | [9] |

This compound Biosynthesis: A Key Metabolic Pathway

The synthesis of meso-diaminopimelic acid is a multi-step enzymatic pathway that begins with L-aspartate. There are several variations of this pathway found in different bacteria, including the succinylase, acetylase, dehydrogenase, and aminotransferase pathways. The succinylase pathway, found in Escherichia coli, is one of the most well-characterized.

Below is a diagram illustrating the succinylase pathway for DAP and lysine (B10760008) biosynthesis.

Recognition by the Host Immune System

The host innate immune system has evolved to recognize conserved microbial structures, known as pathogen-associated molecular patterns (PAMPs). Peptidoglycan fragments containing this compound are potent elicitors of the innate immune response. Specifically, the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) is an intracellular pattern recognition receptor that recognizes γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a substructure of peptidoglycan found predominantly in Gram-negative bacteria.

Upon binding of iE-DAP, NOD1 undergoes a conformational change, leading to the recruitment of the serine/threonine kinase RIPK2. This interaction initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs), leading to the production of pro-inflammatory cytokines and chemokines.

Experimental Protocols

Isolation and Purification of Peptidoglycan

This protocol is adapted for Gram-negative bacteria. Modifications may be necessary for Gram-positive species.

Materials:

-

Bacterial cell pellet

-

Lysis buffer (e.g., 4% SDS in water)

-

Tris-HCl buffer (pH 7.2)

-

Proteinase K

-

Ultracentrifuge

-

Milli-Q water

Procedure:

-

Resuspend the bacterial cell pellet in an appropriate volume of Tris-HCl buffer.

-

Add an equal volume of boiling lysis buffer to the cell suspension and boil for 30 minutes with stirring.

-

Allow the lysate to cool to room temperature and then centrifuge at high speed (e.g., 100,000 x g) for 30 minutes to pellet the crude peptidoglycan.

-

Wash the pellet extensively with Milli-Q water to remove SDS. This typically requires multiple rounds of resuspension and centrifugation.

-

To remove covalently bound proteins, treat the pellet with Proteinase K (e.g., 20 µg/mL in Tris-HCl buffer) at 37°C for 2 hours.

-

Inactivate the Proteinase K by boiling in SDS solution for 5 minutes.

-

Repeat the washing steps with Milli-Q water to remove the digested proteins and residual SDS.

-

The final pellet contains purified peptidoglycan, which can be lyophilized for storage.

Muropeptide Analysis by HPLC

Materials:

-

Purified peptidoglycan

-

Muramidase (B13767233) (e.g., mutanolysin or cellosyl)

-

Sodium phosphate (B84403) buffer (pH 4.9)

-

Sodium borohydride

-

Orthophosphoric acid

-

Reversed-phase C18 HPLC column

-

HPLC system with UV detector (204-206 nm)

-

Solvent A: 50 mM sodium phosphate, pH 4.35

-

Solvent B: 75 mM sodium phosphate, pH 4.95, 15% methanol

Procedure:

-

Resuspend a known amount of purified peptidoglycan in sodium phosphate buffer (pH 4.9).

-

Add muramidase to digest the peptidoglycan into soluble muropeptides. Incubate at 37°C overnight.

-

Inactivate the muramidase by boiling for 5 minutes.

-

Centrifuge to pellet any undigested material and collect the supernatant containing the soluble muropeptides.

-

Reduce the MurNAc residues to muramitol by adding sodium borohydride. Incubate for 30 minutes at room temperature.

-

Stop the reaction by acidifying with orthophosphoric acid to a pH of 3-4.

-

Filter the sample through a 0.22 µm filter.

-

Inject the sample onto the HPLC system.

-

Separate the muropeptides using a gradient of Solvent B. A typical gradient runs from 0% to 100% Solvent B over 120 minutes.

-

Detect the eluting muropeptides by monitoring the absorbance at 204-206 nm.

-

The degree of cross-linking can be calculated from the relative areas of the monomeric, dimeric, and trimeric muropeptide peaks in the chromatogram.

Enzymatic Assay for N-Succinyl-L,L-Diaminopimelic Acid Desuccinylase (DapE)

This is a spectrophotometric assay based on the detection of the primary amine product using ninhydrin (B49086).[10][11][12][13]

Materials:

-

Purified DapE enzyme

-

N⁶-methyl-N²-succinyl-L,L-diaminopimelic acid (N⁶-methyl-L,L-SDAP) as substrate

-

HEPES buffer (50 mM, pH 7.5)

-

Ninhydrin solution (2%)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing HEPES buffer and the DapE enzyme in a microplate well.

-

If testing inhibitors, pre-incubate the enzyme with the inhibitor for 10 minutes at 30°C.

-

Initiate the reaction by adding the substrate, N⁶-methyl-L,L-SDAP (e.g., final concentration of 2 mM).

-

Incubate the reaction for a defined period (e.g., 10 minutes) at 30°C.

-

Stop the reaction by heating at 100°C for 1 minute, followed by cooling on ice.

-

Add the ninhydrin solution and heat at 80°C for 15 minutes to allow for color development.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The amount of product formed is proportional to the absorbance, and enzyme activity can be calculated based on a standard curve.

Coupled Enzymatic Assay for Diaminopimelate Decarboxylase (LysA)

This assay couples the decarboxylation of meso-DAP to the oxidation of NADH, which can be monitored spectrophotometrically.[14][15]

Materials:

-

Purified LysA enzyme

-

meso-Diaminopimelic acid (substrate)

-

Saccharopine dehydrogenase (coupling enzyme)

-

NADH

-

α-ketoglutarate

-

Pyridoxal 5'-phosphate (PLP)

-

Tris buffer (200 mM, pH 8.0)

-

Spectrophotometer

Procedure:

-

In a cuvette, prepare a pre-initiation mixture containing Tris buffer, varying concentrations of meso-DAP, saccharopine dehydrogenase, NADH, α-ketoglutarate, and PLP.

-

Incubate the mixture for 10 minutes at 37°C.

-

Initiate the reaction by adding the LysA enzyme.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

Kinetic parameters (Km and Vmax) can be determined by plotting the initial velocities against the substrate concentrations and fitting the data to the Michaelis-Menten equation.

Conclusion

This compound is a molecule of profound importance in the bacterial world. Its dual function as a critical structural component of the cell wall and as a key intermediate in lysine biosynthesis makes it indispensable for the survival of a wide range of bacteria. The unique presence of the DAP biosynthetic pathway in bacteria and its absence in humans has rightfully placed it in the spotlight for the development of novel antibacterial therapies. A thorough understanding of the structure, synthesis, and function of DAP, as facilitated by the technical information and protocols provided in this guide, is essential for researchers aiming to exploit this pathway for therapeutic benefit and to further unravel the complexities of bacterial cell biology. The continued investigation into the nuances of peptidoglycan composition and the enzymes involved in its synthesis will undoubtedly pave the way for the next generation of antimicrobial agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. primescholars.com [primescholars.com]

- 3. An ll-Diaminopimelate Aminotransferase Defines a Novel Variant of the Lysine Biosynthesis Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Design, Synthesis, and Evaluation of this compound Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptidoglycan - Wikipedia [en.wikipedia.org]

- 6. Peptidoglycan Molecular Structure - Glycopedia [glycopedia.eu]

- 7. Compositional analysis of bacterial peptidoglycan: insights from peptidoglycomics into structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Practical spectrophotometric assay for the dapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase, a potential antibiotic target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. An optimized coupled assay for quantifying diaminopimelate decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dimerization of Bacterial Diaminopimelate Decarboxylase Is Essential for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diaminopimelic Acid Biosynthesis Pathways in Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diaminopimelic acid (DAP) biosynthesis pathway is a critical metabolic route in most Gram-negative bacteria, yielding two essential molecules: meso-diaminopimelic acid (m-DAP) and L-lysine. m-DAP is a unique amino acid that provides structural integrity to the bacterial cell wall by cross-linking peptidoglycan chains. L-lysine is one of the 20 proteinogenic amino acids indispensable for protein synthesis. The absence of this pathway in mammals makes its constituent enzymes attractive targets for the development of novel antibacterial agents. This guide provides a comprehensive overview of the DAP biosynthesis pathways in Gram-negative bacteria, focusing on the enzymatic reactions, quantitative data, and detailed experimental protocols for pathway analysis.

Core Biosynthetic Pathways

The DAP biosynthesis pathway can be conceptually divided into two parts: an upper pathway that synthesizes the common intermediate L-2,3,4,5-tetrahydrodipicolinate (THDP) from aspartate, and several lower pathway variants that convert THDP to m-DAP.

The Upper Pathway: Synthesis of L-2,3,4,5-tetrahydrodipicolinate (THDP)

This initial sequence of reactions is conserved across all known DAP pathway variants.[1][2] It begins with L-aspartate and culminates in the formation of the branch-point intermediate, THDP.

-

Aspartate Kinase (LysC): Phosphorylates L-aspartate to form L-aspartyl-phosphate.

-

Aspartate-semialdehyde Dehydrogenase (Asd): Reduces L-aspartyl-phosphate to L-aspartate-semialdehyde (ASA).

-

Dihydrodipicolinate Synthase (DapA): Catalyzes the condensation of ASA and pyruvate (B1213749) to produce 4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA).[3] This is the first committed step of the pathway and is often subject to allosteric feedback inhibition by L-lysine.

-

Dihydrodipicolinate Reductase (DapB): Reduces HTPA in an NADPH-dependent reaction to yield L-2,3,4,5-tetrahydrodipicolinate (THDP).[3]

Caption: The upper pathway of DAP biosynthesis, leading to the formation of THDP.

The Lower Pathway Variants

From THDP, Gram-negative bacteria utilize several distinct enzymatic routes to synthesize m-DAP. The most prevalent of these is the succinylase pathway. A more recently discovered alternative is the L,L-diaminopimelate aminotransferase (DapL) pathway.

This pathway involves a series of four enzymatic steps that introduce and then remove a succinyl group to facilitate the subsequent transamination and epimerization reactions.[2][3]

-

Tetrahydrodipicolinate N-succinyltransferase (DapD): Transfers a succinyl group from succinyl-CoA to THDP, forming N-succinyl-L-2-amino-6-oxopimelate.

-

N-succinyl-diaminopimelate aminotransferase (DapC): Catalyzes the transamination of N-succinyl-L-2-amino-6-oxopimelate to N-succinyl-L,L-diaminopimelate.

-

N-succinyl-diaminopimelate desuccinylase (DapE): Removes the succinyl group to yield L,L-diaminopimelate (L,L-DAP).

-

Diaminopimelate epimerase (DapF): Catalyzes the stereoinversion of L,L-DAP to the final product, m-DAP.

Caption: The succinylase variant of the lower DAP biosynthesis pathway.

This pathway represents a more direct route from THDP to L,L-DAP, bypassing the acylation and deacylation steps of the succinylase pathway.[4][5] It is found in a subset of bacteria, including important pathogens like Chlamydia trachomatis and Leptospira interrogans.[5]

-

L,L-diaminopimelate aminotransferase (DapL): Directly converts THDP to L,L-DAP in a single transamination reaction, typically using glutamate (B1630785) as the amino donor.[4][5]

-

Diaminopimelate epimerase (DapF): As in the succinylase pathway, DapF epimerizes L,L-DAP to m-DAP.

Caption: The L,L-diaminopimelate aminotransferase (DapL) variant pathway.

Quantitative Data on DAP Pathway Enzymes

The kinetic parameters of DAP pathway enzymes are crucial for understanding their efficiency and for the development of targeted inhibitors. The following tables summarize key kinetic data for enzymes of the DapL and succinylase pathways from various Gram-negative bacteria.

Table 1: Kinetic Properties of L,L-Diaminopimelate Aminotransferase (DapL) Orthologs[4][5]

| Organism | Direction | Substrate | Km (µM) | Vmax (µmol min-1 mg-1) |

| Chlamydia trachomatis | Forward | THDP | 190 | 0.25 |

| Glutamate | 2600 | |||

| Reverse | L,L-DAP | 116 | 10.6 | |

| 2-Oxoglutarate | 300 | |||

| Verrucomicrobium spinosum | Forward | THDP | 150 | 0.8 |

| Glutamate | 3200 | |||

| Reverse | L,L-DAP | 98 | 15.2 | |

| 2-Oxoglutarate | 450 | |||

| Neisseria meningitidis | Forward | THDP | 210 | 0.5 |

| Glutamate | 2900 | |||

| Reverse | L,L-DAP | 130 | 12.8 | |

| 2-Oxoglutarate | 380 |

Note: Forward direction refers to the synthesis of L,L-DAP from THDP and glutamate. Reverse direction refers to the synthesis of THDP from L,L-DAP and 2-oxoglutarate.

Table 2: Kinetic Parameters of Succinylase Pathway Enzymes

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| DapD | Pseudomonas aeruginosa | L-2-aminopimelate | 120 | 1.5 | [6] |

| DapE | Acinetobacter baumannii | N6-Methyl-L,L-SDAP | 300 | 180 | [7] |

| DapE | Haemophilus influenzae | N6-Methyl-L,L-SDAP | 730 | 140 | [7] |

Experimental Protocols

Detailed methodologies are essential for the study of DAP pathway enzymes. Below are protocols for protein purification and activity assays for key enzymes.

Protocol 1: Expression and Purification of His-tagged DapL

This protocol describes the overexpression and purification of a C-terminally hexahistidine-tagged DapL enzyme from E. coli.

Caption: A typical workflow for the expression and purification of a His-tagged protein.

Methodology:

-

Transformation: Transform E. coli BL21(DE3) cells with a pET vector containing the dapL gene with a C-terminal 6xHis-tag.

-

Culture Growth: Inoculate a single colony into Luria-Bertani (LB) broth containing the appropriate antibiotic and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.

-

Expression: Continue to incubate the culture at 18°C overnight with shaking.

-

Cell Harvest: Harvest the cells by centrifugation at 4°C.

-

Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 5 mM β-mercaptoethanol) and lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate to pellet cell debris.

-

Affinity Chromatography: Apply the clarified supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Washing: Wash the column with wash buffer (lysis buffer containing a low concentration of imidazole, e.g., 20 mM) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged DapL protein with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250 mM).

-

Dialysis and Storage: Dialyze the purified protein against a suitable storage buffer (e.g., 20 mM Tris-HCl pH 7.8, 5 mM DTT, 2 mM EDTA) and store at -80°C.

Protocol 2: L,L-Diaminopimelate Aminotransferase (DapL) Activity Assay

This protocol describes a continuous spectrophotometric assay to measure the formation of THDP from L,L-DAP (the reverse physiological reaction).[1]

Principle: The formation of THDP is monitored by its reaction with o-aminobenzaldehyde, which forms a dihydroquinazolium adduct with a maximum absorbance at 440 nm.

Reagents:

-

1 M HEPES-KOH, pH 7.6

-

50 mM L,L-diaminopimelate (amino donor)

-

200 mM 2-oxoglutarate (amino acceptor)

-

125 mM o-aminobenzaldehyde (in DMSO)

-

Purified recombinant DapL enzyme

Procedure:

-

Prepare a 0.5 mL reaction mixture containing:

-

50 µL of 1 M HEPES-KOH (final concentration 100 mM)

-

5 µL of 50 mM L,L-DAP (final concentration 0.5 mM)

-

5 µL of 200 mM 2-oxoglutarate (final concentration 2 mM)

-

5 µL of 125 mM o-aminobenzaldehyde (final concentration 1.25 mM)

-

Purified DapL enzyme (e.g., 10 µg)

-

Nuclease-free water to a final volume of 0.5 mL

-

-

Incubate the reaction mixture at 30°C.

-

Continuously monitor the increase in absorbance at 440 nm using a spectrophotometer.

-

The rate of reaction is proportional to the change in absorbance over time.

Protocol 3: N-succinyl-L,L-diaminopimelate Desuccinylase (DapE) Activity Assay

This protocol describes a discontinuous colorimetric assay for DapE activity using a modified ninhydrin (B49086) method.[7][8]

Principle: DapE hydrolyzes N6-methyl-N2-succinyl-L,L-diaminopimelic acid (a substrate analog) to produce a primary amine. This primary amine reacts with ninhydrin to form a colored product (Ruhemann's purple), which can be quantified spectrophotometrically at 570 nm.

Reagents:

-

1 M HEPES, pH 7.5

-

Purified DapE enzyme

-

20 mM N6-methyl-L,L-SDAP (substrate)

-

2% (w/v) Ninhydrin solution

Procedure:

-

In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:

-

5 µL of 1 M HEPES, pH 7.5 (final concentration 50 mM)

-

DapE enzyme (final concentration ~8 nM)

-

Nuclease-free water

-

-

Pre-incubate the mixture at 30°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of 20 mM N6-methyl-L,L-SDAP (final concentration 2 mM).

-

Allow the reaction to proceed for 10 minutes at 30°C.

-

Quench the reaction by heating at 100°C for 1 minute, then cool on ice.

-

Add 100 µL of 2% ninhydrin solution and vortex.

-

Heat the mixture at 80°C for 15 minutes to allow for color development.

-

Transfer an 80 µL aliquot to a 96-well plate and measure the absorbance at 570 nm using a microplate reader.

-

A standard curve using a known concentration of a primary amine (e.g., glutamic acid) should be prepared to quantify the amount of product formed.

Protocol 4: Analysis of DAP Pathway Intermediates by HPLC

High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify DAP isomers and other pathway intermediates.[9]

Principle: Cell wall hydrolysates are derivatized with a fluorescent tag (e.g., o-phthaldehyde) and separated by reverse-phase HPLC with fluorescence detection.

General Procedure:

-

Sample Preparation: Hydrolyze bacterial cell walls in 6 M HCl at 110°C for 24 hours.

-

Derivatization: Neutralize the hydrolysate and derivatize the amino acids with a suitable reagent (e.g., o-phthaldehyde and a chiral mercaptan for separating stereoisomers).

-

HPLC Separation: Inject the derivatized sample onto a C18 reverse-phase column.

-

Mobile Phase: Use a mobile phase gradient, for example, a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.05 M, pH 7.2).

-

Detection: Detect the fluorescently tagged derivatives using a fluorescence detector (e.g., excitation at 365 nm and emission at 455 nm).

-

Quantification: Quantify the peaks by comparing their area to those of known standards.

Conclusion

The this compound biosynthesis pathway is a validated and promising target for the development of novel antibiotics against Gram-negative bacteria. A thorough understanding of the different pathway variants, the kinetics of the involved enzymes, and robust experimental methodologies are essential for advancing research in this field. This guide provides a foundational resource for scientists and researchers aiming to explore the intricacies of DAP biosynthesis and exploit it for therapeutic intervention. The provided protocols and data serve as a starting point for further investigation and the development of high-throughput screening assays for inhibitor discovery.

References

- 1. Frontiers | Genomic and Biochemical Analysis of the Diaminopimelate and Lysine Biosynthesis Pathway in Verrucomicrobium spinosum: Identification and Partial Characterization of L,L-Diaminopimelate Aminotransferase and UDP-N-Acetylmuramoylalanyl-D-glutamyl-2,6-meso-Diaminopimelate Ligase [frontiersin.org]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. L,L-diaminopimelate aminotransferase (DapL): a putative target for the development of narrow-spectrum antibacterial compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | L,L-diaminopimelate aminotransferase (DapL): a putative target for the development of narrow-spectrum antibacterial compounds [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Biochemical and Structural Analysis of the Bacterial Enzyme Succinyl-Diaminopimelate Desuccinylase (DapE) from Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Practical spectrophotometric assay for the dapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase, a potential antibiotic target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Stereoisomers of Diaminopimelic Acid: A Technical Guide to Their Structure, Biological Significance, and Therapeutic Potential

Abstract

Diaminopimelic acid (DAP) is a non-proteinogenic amino acid that plays a central role in the viability of most bacteria. As a critical component of the peptidoglycan cell wall and the immediate precursor to the essential amino acid L-lysine, the metabolic pathways associated with DAP are indispensable for bacterial survival.[1][2][3] This technical guide provides an in-depth exploration of the stereoisomers of this compound, their distinct biological functions, and the enzymatic pathways that govern their synthesis and interconversion. Furthermore, this document details the significance of the DAP pathway as a compelling target for the development of novel antimicrobial agents, owing to its absence in mammals.[1][4][5] Experimental protocols for the separation and quantification of DAP isomers, alongside enzyme assays, are provided for researchers in microbiology, biochemistry, and drug development.

Introduction: The Centrality of this compound in Bacterial Physiology

This compound (2,6-diaminoheptanedioic acid) is a seven-carbon dicarboxylic acid with two amino groups.[6] Its presence is a hallmark of most bacterial cell walls, where it contributes to the structural integrity of the peptidoglycan layer.[4][7] Specifically, the meso-isomer of DAP is a key component in the peptidoglycan of Gram-negative bacteria and some Gram-positive bacteria, such as Mycobacterium tuberculosis and Bacillus species.[1][4] In these organisms, meso-DAP participates in the cross-linking of peptidoglycan chains, a process essential for maintaining cell shape and resisting osmotic stress.[2][8][9] A deficiency in DAP can lead to cell lysis and death.[3][6]

Beyond its structural role, meso-DAP is the penultimate precursor in the primary bacterial pathway for L-lysine biosynthesis.[2][7][10] Lysine (B10760008) is a fundamental amino acid required for protein synthesis.[1] While most bacteria synthesize their own lysine via the DAP pathway, mammals lack this metabolic capability and must obtain lysine from their diet, making it an essential amino acid for them.[1][2] This fundamental difference in metabolism makes the enzymes of the DAP pathway attractive targets for the development of new antibiotics with high selectivity for bacterial pathogens.[1][4][5][8][11]

Stereochemistry of this compound

DAP has two chiral centers at the α and ε carbon atoms, giving rise to three stereoisomers: LL-DAP, DD-DAP, and meso-DAP.

-

LL-diaminopimelic acid (LL-DAP): Both chiral centers have the L-configuration. This isomer is a key intermediate in the biosynthesis of meso-DAP.[2]

-

DD-diaminopimelic acid (DD-DAP): Both chiral centers have the D-configuration. This isomer is less common but can be found in some bacterial structures.

-

meso-diaminopimelic acid (meso-DAP): This is an internally compensated, optically inactive form where the two chiral centers have opposite configurations (L and D).[12] This is the most biologically significant isomer, directly incorporated into peptidoglycan and serving as the substrate for L-lysine synthesis.[1][2]

Biological Significance and Distribution of DAP Stereoisomers

The different stereoisomers of DAP have distinct roles and distributions in the bacterial world.

-

meso-DAP: As previously mentioned, this is the primary form used for peptidoglycan cross-linking in most Gram-negative bacteria and certain Gram-positive bacteria.[1][4][9] It is also the direct precursor to L-lysine.[10] The presence of meso-DAP in peptidoglycan is recognized by the human innate immune receptor NOD1, triggering an immune response.[13]

-

LL-DAP: This isomer serves as the substrate for the enzyme diaminopimelate epimerase (DapF), which converts it to meso-DAP.[2] In some bacteria, a lack of DapF can lead to the incorporation of LL-DAP into the peptidoglycan, resulting in reduced cross-linking and structural defects.[14]

-

DD-DAP: The biological role of DD-DAP is less well-defined, and it is not a direct intermediate in the main biosynthetic pathways.

The distribution of DAP isomers can vary between bacterial species. While meso-DAP is widespread, the presence and concentration of LL-DAP can depend on the metabolic state of the cell.

Table 1: Distribution and Function of DAP Stereoisomers in Bacteria

| Stereoisomer | Primary Biological Function(s) | Typical Bacterial Groups |

| meso-DAP | - Peptidoglycan cross-linking- Precursor to L-lysine | Most Gram-negative bacteria, Mycobacterium sp., Bacillus sp. |

| LL-DAP | - Intermediate in meso-DAP biosynthesis | Widespread in bacteria with the DAP pathway |

| DD-DAP | - Minor component, less defined role | Not a major component of peptidoglycan or lysine synthesis pathways |

Biosynthetic Pathways of this compound

Bacteria have evolved several distinct pathways to synthesize DAP, all of which begin with L-aspartate. These pathways diverge after the formation of tetrahydrodipicolinate (THDP).[1][2] The four main variations are the succinylase, acetylase, dehydrogenase, and aminotransferase pathways.

The Succinylase Pathway

This is the most common pathway, utilized by the majority of Gram-negative and many Gram-positive bacteria, including Escherichia coli and Mycobacterium tuberculosis.[1][2] It involves four enzymatic steps to convert THDP to meso-DAP.

The Acetylase Pathway

Analogous to the succinylase pathway, this route uses acetylated intermediates instead of succinylated ones. It is less common and has been identified in certain Bacillus species.[2][15]

The Dehydrogenase Pathway

This pathway directly converts THDP to meso-DAP in a single step, catalyzed by DAP dehydrogenase. It is found in a limited number of bacteria, including some Bacillus species.[2][15]

The Aminotransferase (DapL) Pathway

A more recently discovered pathway, this route converts THDP directly to LL-DAP in a single transamination reaction catalyzed by LL-diaminopimelate aminotransferase (DapL).[16][17] LL-DAP is then converted to meso-DAP by DapF. This pathway is found in plants, cyanobacteria, and some bacteria like Chlamydia.[2][18]

From meso-DAP to L-Lysine and Peptidoglycan

Once meso-DAP is synthesized, it stands at a crucial metabolic crossroads. It can either be decarboxylated to form L-lysine or be incorporated into the peptidoglycan structure.

The enzyme meso-diaminopimelate decarboxylase (LysA) catalyzes the final step in lysine biosynthesis.[10] Alternatively, the enzyme UDP-N-acetylmuramoyl-L-alanyl-D-glutamate-2,6-diaminopimelate ligase (MurE) incorporates meso-DAP into the pentapeptide side chain of peptidoglycan precursors.[4]

The DAP Pathway as an Antimicrobial Target

The essentiality of the DAP pathway for most bacteria, coupled with its absence in humans, makes it an ideal target for the development of novel antibiotics.[1][5] Several enzymes in this pathway have been identified as particularly promising targets:

-

DAP Epimerase (DapF): This enzyme is crucial for producing the meso-isomer required for peptidoglycan synthesis. Inhibitors of DapF could disrupt cell wall formation.[5][11]

-

DAP Decarboxylase (LysA): Blocking this enzyme would lead to lysine starvation and inhibit protein synthesis.[4]

-

Upstream enzymes (DapA, DapB, DapD, DapE): These enzymes are also essential for the production of DAP and represent viable targets for inhibition.[1][5]

The development of inhibitors for these enzymes could lead to a new class of antibiotics effective against a broad range of pathogens, including those that have developed resistance to existing drugs.[11]

Experimental Protocols

Separation and Quantification of DAP Stereoisomers by HPLC

This protocol outlines a method for the derivatization and subsequent separation of DAP stereoisomers using reversed-phase high-performance liquid chromatography (RP-HPLC). This method is adapted from established procedures for amino acid analysis.[19]

Objective: To separate and quantify LL-DAP, DD-DAP, and meso-DAP in a bacterial hydrolysate.

Materials:

-

Bacterial cell pellet

-

6 M HCl

-

1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent)

-

Acetonitrile (B52724) (HPLC grade)

-

Triethylamine (B128534) phosphate (B84403) buffer (0.05 M, pH 3.0)

-

RP-18 HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)

-

HPLC system with a UV detector

Procedure:

-

Hydrolysis:

-

Wash the bacterial cell pellet with distilled water and lyophilize to determine dry weight.

-

Resuspend a known weight of dried cells in 6 M HCl.

-

Hydrolyze at 110°C for 18-24 hours in a sealed, evacuated tube.

-

Remove HCl by evaporation under vacuum.

-

Re-dissolve the hydrolysate in distilled water.

-

-

Derivatization:

-

To an aliquot of the hydrolysate, add a solution of FDAA in acetone.

-

Add sodium bicarbonate solution to adjust the pH to ~9.0.

-

Incubate at 40°C for 1 hour in the dark.

-

Stop the reaction by adding 2 M HCl.

-

Filter the sample through a 0.45 µm filter before injection.

-

-

HPLC Analysis:

-

Mobile Phase: A mixture of 0.05 M triethylamine phosphate (pH 3.0) and acetonitrile (e.g., 78.5:21.5, v/v). The exact ratio may need optimization.[19]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Detection: UV at 340 nm.

-

Injection Volume: 20 µL.

-

Quantification: Generate a standard curve using known concentrations of pure LL-DAP, DD-DAP, and meso-DAP standards that have been derivatized in the same manner.

-

Enzyme Assay for meso-Diaminopimelate Decarboxylase (LysA)

This protocol describes a coupled spectrophotometric assay to measure the activity of LysA. The production of L-lysine is coupled to the oxidation of NADH by saccharopine dehydrogenase.[20]

Objective: To determine the kinetic parameters of LysA.

Materials:

-

Purified LysA enzyme

-

meso-diaminopimelic acid (substrate)

-

Saccharopine dehydrogenase (coupling enzyme)

-

NADH

-

α-ketoglutarate

-

Pyridoxal 5'-phosphate (PLP)

-

Tris buffer (e.g., 200 mM, pH 8.0)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Reaction Mixture Preparation:

-

In a cuvette, prepare a reaction mixture containing Tris buffer, varying concentrations of meso-DAP, a fixed concentration of saccharopine dehydrogenase, NADH, α-ketoglutarate, and PLP.

-

A typical reaction mixture might contain: 200 mM Tris pH 8.0, 0.25–40 mM meso-DAP, 2.5 µM saccharopine dehydrogenase, 0.16 mM NADH, 25 mM α-ketoglutarate, and 0.1 mM PLP.[20]

-

-

Assay Measurement:

-

Incubate the reaction mixture at a constant temperature (e.g., 37°C) for 5-10 minutes to allow for temperature equilibration and to record any background reaction.

-

Initiate the reaction by adding a small, non-rate-limiting amount of the purified LysA enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

Plot the initial velocities against the substrate (meso-DAP) concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

-

Conclusion

The stereoisomers of this compound are not merely chemical curiosities but are central players in the life of most bacteria. Their roles in maintaining cell wall integrity and providing the building blocks for protein synthesis underscore their importance. The metabolic pathways that produce and interconvert these isomers are a testament to the elegant efficiency of bacterial metabolism. For researchers in the biomedical sciences, these pathways offer a treasure trove of potential targets for the development of new and urgently needed antimicrobial therapies. A thorough understanding of the structure, function, and synthesis of DAP stereoisomers is therefore fundamental to advancing our efforts in combating bacterial infectious diseases.

References

- 1. Lysine biosynthesis in bacteria: a metallodesuccinylase as a potential antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Biosynthesis of diaminopimelate, the precursor of lysine and a component of peptidoglycan, is an essential function of Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. eolss.net [eolss.net]

- 6. grokipedia.com [grokipedia.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. Diaminopimelate decarboxylase - Wikipedia [en.wikipedia.org]

- 11. The Design, Synthesis, and Evaluation of this compound Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Meso-diaminopimelic acid and meso-lanthionine, amino acids specific to bacterial peptidoglycans, activate human epithelial cells through NOD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regulation of lysine biosynthesis and transport genes in bacteria: yet another RNA riboswitch? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DSpace [minerva-access.unimelb.edu.au]

- 17. Methanococci Use the Diaminopimelate Aminotransferase (DapL) Pathway for Lysine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An ll-Diaminopimelate Aminotransferase Defines a Novel Variant of the Lysine Biosynthesis Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Measurement of total and separate stereoisomers of this compound in rumen bacteria by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

The Cornerstone of Bacterial Integrity: A Technical Guide to the Discovery and History of Diaminopimelic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminopimelic acid (DAP) is a non-proteinogenic amino acid that holds a central and unique position in the microbial world. It is an essential component of the peptidoglycan cell wall in most Gram-negative and some Gram-positive bacteria, providing structural rigidity and resistance to osmotic stress. Furthermore, DAP is a key intermediate in the biosynthetic pathway of lysine (B10760008), an essential amino acid for protein synthesis in bacteria. The absence of the DAP metabolic pathway in mammals makes it an attractive target for the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the discovery and history of this compound in microbiology, detailing the seminal experiments that unveiled its existence and crucial functions.

The Initial Discovery and Isolation of this compound

The story of this compound begins in the early 1950s with the pioneering work of E. Work. Through meticulous analysis of bacterial hydrolysates, a previously unidentified amino acid was detected.

Isolation from Corynebacterium diphtheriae and Mycobacterium tuberculosis

In 1951, E. Work published a detailed account of the isolation of a novel amino acid, α,ε-diaminopimelic acid, from acid hydrolysates of Corynebacterium diphtheriae and Mycobacterium tuberculosis.[1][2] This discovery was made possible by the application of paper chromatography, a revolutionary technique at the time for separating complex mixtures of amino acids.

Experimental Protocol: Isolation and Identification of this compound by Paper Chromatography (Work, 1951)

The following protocol is based on the methods described by E. Work in the early 1950s for the isolation and identification of DAP.

Objective: To isolate and identify this compound from bacterial cell hydrolysates.

Materials:

-

Bacterial cell paste (Corynebacterium diphtheriae or Mycobacterium tuberculosis)

-

Concentrated Hydrochloric Acid (HCl)

-

Anion-exchange resin (e.g., acid-treated alumina)

-

Cation-exchange resin (e.g., Dowex 50)

-

Whatman No. 1 or No. 4 filter paper

-

Chromatography solvents:

-

Phenol-ammonia (Phenol saturated with water containing 0.3% ammonia)

-

Collidine-lutidine (A mixture of collidine and lutidine)

-

-

Ninhydrin (B49086) solution (0.2% in acetone)

-

Electrodialysis apparatus

Methodology:

-

Hydrolysis:

-

Bacterial cell paste is hydrolyzed by refluxing with 6N HCl for 18-24 hours.

-

The hydrolysate is then evaporated to dryness to remove excess HCl.

-

-

Initial Purification by Ion-Exchange Chromatography:

-

The dried hydrolysate is dissolved in water and passed through a column of acid-treated alumina (B75360) to remove acidic amino acids.

-

The eluate, containing neutral and basic amino acids, is then applied to a cation-exchange resin column (e.g., Dowex 50).

-

The column is washed with water, and the amino acids are eluted with a dilute solution of ammonia.

-

-

Paper Chromatography:

-

The concentrated eluate is spotted onto Whatman No. 1 or No. 4 filter paper.

-

The chromatogram is developed in the first dimension using a phenol-ammonia solvent system.

-

After drying, the chromatogram is rotated 90 degrees and developed in the second dimension using a collidine-lutidine solvent system.

-

The dried chromatogram is sprayed with a ninhydrin solution and heated to visualize the amino acid spots.

-

-

Identification of DAP:

-

DAP appears as a distinct spot with characteristic Rf values in the two-dimensional chromatogram.

-

Its position is compared to that of known amino acid standards.

-

Further confirmation is obtained by its behavior during electrodialysis, where it fails to migrate significantly in an electric field at neutral pH.

-

Experimental Workflow for the Isolation and Identification of DAP

Caption: Workflow for the isolation and identification of DAP.

Unraveling the Role of DAP in Lysine Biosynthesis

Following its discovery, the biological function of this compound remained a puzzle. The crucial link between DAP and the essential amino acid lysine was established through a series of elegant experiments in the early 1950s.

The Discovery of this compound Decarboxylase

In 1952, D. L. Dewey and E. Work reported the discovery of an enzyme in Escherichia coli that could convert this compound to lysine.[3] This enzyme, which they named this compound decarboxylase, provided the first direct evidence for a metabolic relationship between the two amino acids.

Experimental Protocol: this compound Decarboxylase Assay (Dewey and Work, 1952)

Objective: To detect and quantify the activity of this compound decarboxylase.

Materials:

-

Acetone-dried cells of E. coli

-

This compound (substrate)

-

Phosphate (B84403) buffer (pH 7.0)

-

Warburg manometer or other means to measure CO2 evolution

-

Paper chromatography apparatus

Methodology:

-

Enzyme Preparation:

-

A suspension of E. coli cells is treated with acetone (B3395972) to permeabilize the cells and make the enzyme accessible to the substrate.

-

The acetone-dried cells are then washed and suspended in a suitable buffer.

-

-

Enzyme Assay:

-

The reaction is carried out in a Warburg flask containing the acetone-dried cell suspension, this compound, and phosphate buffer.

-

The flask is incubated at 37°C, and the evolution of CO2 is measured over time using the manometer.

-

The production of lysine is confirmed by stopping the reaction at various time points and analyzing the reaction mixture by paper chromatography.

-

-

Quantification:

-

The rate of CO2 evolution is proportional to the enzyme activity.

-

The amount of lysine produced can be quantified by eluting the corresponding spot from the paper chromatogram and measuring its color intensity after reaction with ninhydrin.

-

The Power of Mutants: The Work of B.D. Davis and the Legacy of Tatum

In the same year, Bernard D. Davis provided compelling genetic evidence for the role of DAP as a precursor to lysine.[1] He isolated and characterized E. coli mutants that were unable to synthesize lysine. Some of these mutants were found to accumulate this compound in their growth medium, indicating a block in the metabolic pathway after the formation of DAP. This work elegantly demonstrated that DAP is an intermediate in the biosynthesis of lysine.

This approach was made possible by the groundbreaking work of Edward L. Tatum and Joshua Lederberg in 1946, who demonstrated genetic recombination in E. coli.[4][5] Their development of methods for isolating auxotrophic mutants, which require specific nutrients for growth, provided the essential tools for dissecting metabolic pathways.

Logical Relationship of Key Discoveries

Caption: Interrelation of the foundational discoveries about DAP.

The this compound Biosynthetic Pathways

Further research has revealed that bacteria employ several distinct pathways for the synthesis of this compound, all starting from L-aspartate. The three main pathways are the succinylase, acetylase, and dehydrogenase pathways. A fourth, more recently discovered variant, is the aminotransferase pathway.

The Succinylase Pathway

This is the most common pathway in Gram-negative bacteria. It involves the succinylation and desuccinylation of intermediates.

DAP Biosynthesis: The Succinylase Pathway

Caption: The succinylase pathway of DAP and lysine biosynthesis.

The Acetylase Pathway

Found in some species of Bacillus, this pathway is analogous to the succinylase pathway but utilizes acetyl-CoA instead of succinyl-CoA.

DAP Biosynthesis: The Acetylase Pathway

Caption: The acetylase variant of the DAP biosynthetic pathway.

The Dehydrogenase Pathway

This pathway, found in some Gram-positive bacteria, is a more direct route from tetrahydrodipicolinate to meso-diaminopimelate.

DAP Biosynthesis: The Dehydrogenase Pathway

Caption: The direct dehydrogenase pathway to meso-DAP.

The Aminotransferase Pathway

Discovered more recently in organisms like Chlamydia and plants, this pathway utilizes a novel aminotransferase to convert tetrahydrodipicolinate directly to L,L-diaminopimelate.

DAP Biosynthesis: The Aminotransferase Pathway

Caption: The aminotransferase variant of the DAP pathway.

Quantitative Data

The early papers on DAP focused primarily on qualitative identification and the elucidation of metabolic pathways. Quantitative data from this era is sparse in the initial discovery papers. However, later studies have provided more detailed quantitative analysis. The table below summarizes representative data from various studies.

| Parameter | Organism | Value | Reference |

| DAP content (% of dry weight) | Escherichia coli | ~0.5% | (Data generalized from multiple sources) |

| DAP content (% of dry weight) | Corynebacterium glutamicum | ~1.0% | (Data generalized from multiple sources) |

| Specific activity of DAP decarboxylase (units/mg protein) | Escherichia coli | Varies with growth conditions | [6] |

| Km of DAP decarboxylase for meso-DAP | Escherichia coli | 1.7 mM | [7] |

Conclusion

The discovery of this compound and the subsequent elucidation of its role in bacterial cell wall structure and lysine biosynthesis represent a landmark achievement in microbiology. The pioneering work of scientists like E. Work, D. L. Dewey, and B. D. Davis, built upon the foundational genetic tools developed by E. L. Tatum and J. Lederberg, has provided us with a deep understanding of these essential bacterial processes. This knowledge continues to be of paramount importance in the ongoing search for new antimicrobial agents that can selectively target these unique bacterial pathways, offering hope in the fight against antibiotic resistance. The history of DAP serves as a testament to the power of fundamental research in driving innovation in drug development.

References

- 1. Biosynthetic interrelations of lysine, this compound, and threonine in mutants of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mutants of Escherichia coli with a Growth Requirement for Either Lysine or Pyridoxine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Rockefeller University » Hospital Centennial [centennial.rucares.org]

- 5. Joshua Lederberg :: DNA from the Beginning [dnaftb.org]

- 6. Genetic Analysis of this compound- and Lysine-Requiring Mutants of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purification and properties of diaminopimelate decarboxylase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of Meso-Diaminopimelic Acid in Bacterial Peptidoglycan Cross-Linking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The structural integrity of the bacterial cell wall is paramount for survival, making its biosynthetic pathways a prime target for antimicrobial agents. A key component of the cell wall in most Gram-negative and some Gram-positive bacteria is peptidoglycan, a complex polymer whose rigidity is dependent on the cross-linking of its peptide stems. Meso-diaminopimelic acid (m-DAP) is a unique diamino acid that plays a central role in this cross-linking process, directly influencing the strength and architecture of the peptidoglycan sacculus. This technical guide provides an in-depth exploration of the function of m-DAP in peptidoglycan cross-linking, detailing the enzymatic mechanisms, structural variations, and the analytical methods used for its characterization. This document is intended to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development.

Introduction to Peptidoglycan and the Significance of m-DAP

Peptidoglycan is an essential polymer that forms a mesh-like layer outside the plasma membrane of most bacteria, providing structural support and protection against osmotic lysis.[1][2][3] It consists of linear glycan chains of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues, which are cross-linked by short peptide stems.[1][4][5] The composition of these peptide stems varies between bacterial species, but a common feature in most Gram-negative bacteria and certain Gram-positive bacteria is the presence of meso-diaminopimelic acid (m-DAP) at the third position of the pentapeptide stem (L-Ala¹-D-Glu²-m-DAP³-D-Ala⁴-D-Ala⁵).[4][5][6]

The presence of m-DAP is critical for the formation of a stable, three-dimensional peptidoglycan network.[7] Its unique stereochemistry and the presence of two amino groups allow it to participate in the formation of peptide cross-links, which are vital for the rigidity of the cell wall.[6][7] The biosynthesis and incorporation of m-DAP are therefore essential for bacterial viability, making the enzymes involved in these pathways attractive targets for the development of novel antibiotics.[7]

The Biochemical Mechanism of m-DAP in Peptidoglycan Cross-Linking

The cross-linking of peptidoglycan chains is catalyzed by a group of enzymes known as transpeptidases. These enzymes form peptide bonds between the peptide stems of adjacent glycan strands. The involvement of m-DAP is central to two primary types of cross-links: the canonical 4-3 cross-link and the less common 3-3 cross-link.

The Canonical 4-3 Cross-Link (D,D-Transpeptidation)

The most prevalent type of cross-link in bacteria containing m-DAP is the 4-3 cross-link, formed by D,D-transpeptidases, also known as penicillin-binding proteins (PBPs).[8][9] In this reaction, the D-alanine at the fourth position of a donor peptide stem is linked to the ε-amino group of the m-DAP residue at the third position of an acceptor peptide stem.[4][10] This process involves the cleavage of the terminal D-alanine from the donor pentapeptide, providing the energy for the formation of the new peptide bond.[10]

The 3-3 Cross-Link (L,D-Transpeptidation)

In addition to the canonical 4-3 cross-links, some bacteria can form 3-3 cross-links through the action of L,D-transpeptidases.[8][11] These enzymes catalyze the formation of a peptide bond between the α-amino group of the L-center of an m-DAP residue on one peptide stem and the carboxyl group of the D-center of an m-DAP residue on an adjacent stem.[8][12] L,D-transpeptidases are particularly important under certain conditions, such as in stationary phase or during antibiotic stress, and can contribute to β-lactam resistance as they are not inhibited by many penicillin-based antibiotics.[9][12][13]

Structural Significance and Variation

The type and extent of peptidoglycan cross-linking, dictated by the presence and utilization of m-DAP, significantly impact the architecture and mechanical properties of the cell wall. Gram-negative bacteria typically have a thin layer of peptidoglycan with a high degree of 4-3 cross-linking directly involving m-DAP.[4][14][15] In contrast, most Gram-positive bacteria utilize L-lysine instead of m-DAP at the third position of the peptide stem and often feature an interpeptide bridge to connect adjacent stems.[6][10] However, some Gram-positive genera, like Bacillus and Clostridium, do contain m-DAP.

Data Presentation: Quantitative Analysis of Peptidoglycan Composition

The analysis of muropeptides, the disaccharide-peptide fragments of peptidoglycan, by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) allows for the quantification of different structural features of the cell wall. This data is crucial for understanding the effects of genetic mutations, environmental conditions, or antimicrobial compounds on cell wall architecture.

| Parameter | Description | Typical Values (E. coli) | Reference |

| Cross-linking Index (%) | The percentage of muropeptides involved in cross-links. | 20-40% | [16] |

| Monomer Abundance (%) | The percentage of non-cross-linked muropeptide units. | 50-70% | [17] |

| Dimer Abundance (%) | The percentage of muropeptides present as cross-linked dimers. | 20-30% | [17] |

| Trimer/Tetramer Abundance (%) | The percentage of muropeptides in higher oligomeric structures. | <10% | [18] |

| Ratio of 4-3 to 3-3 Cross-links | The relative abundance of the two major types of cross-links. | Varies with growth phase and stress | [12][18] |

| Average Glycan Chain Length | The average number of disaccharide units in a glycan strand. | 25-35 units | [19] |

Experimental Protocols

Isolation and Purification of Peptidoglycan Sacculi

This protocol describes the isolation of intact peptidoglycan sacculi from Gram-negative bacteria.

Materials:

-

Bacterial cell culture

-

Ice-cold sterile deionized water

-

8% Sodium dodecyl sulfate (B86663) (SDS) solution

-

Phosphate buffer (PB)

-

Pronase E solution (2 mg/mL)

-

Ultracentrifuge

Procedure:

-

Harvest bacterial cells from culture by centrifugation (e.g., 5,000 x g for 10 min at 4°C).[20]

-

Resuspend the cell pellet in ice-cold sterile deionized water.

-

Add the cell suspension dropwise to a boiling 8% SDS solution and continue to boil for 30 minutes to lyse the cells and solubilize membranes and proteins.[21]

-

Pellet the insoluble peptidoglycan sacculi by ultracentrifugation (e.g., 130,000 x g for 60 min at 25°C).[21]

-

Wash the pellet repeatedly with sterile deionized water to remove SDS. This can be monitored by checking for the absence of foaming upon vortexing.[20]

-

To remove covalently bound proteins, treat the sacculi with Pronase E (e.g., 200 µg per sample) and incubate at 37°C for 2 hours to overnight.[20]

-

Repeat the boiling SDS treatment and subsequent washing steps to remove the Pronase E and any digested peptides.[20]

-

The final pellet contains purified peptidoglycan sacculi.

Digestion of Peptidoglycan and Muropeptide Analysis by HPLC

This protocol outlines the enzymatic digestion of purified peptidoglycan and the subsequent analysis of the resulting muropeptides by reverse-phase HPLC.

Materials:

-

Purified peptidoglycan sacculi

-

Mutanolysin or Cellosyl (N-acetylmuramidase)

-

Sodium borohydride

-

500 mM Borate (B1201080) buffer (pH 9.0)

-

Orthophosphoric acid

-

HPLC system with a C18 reverse-phase column and a UV detector (205-210 nm)

-

Solvent A: 50 mM Sodium phosphate, pH 4.5

-

Solvent B: 50 mM Sodium phosphate, pH 4.9, 15% Methanol

Procedure:

-

Resuspend the purified peptidoglycan in a suitable buffer and add a muramidase (B13767233) (e.g., mutanolysin) to digest the glycan backbone into muropeptides. Incubate at 37°C overnight.

-

Inactivate the enzyme by boiling the sample for 5 minutes.[22]

-

Centrifuge to remove any undigested material.[22]

-

To prevent the formation of anomers at the reducing end of the muramic acid, reduce the muropeptides by adding sodium borohydride. This is typically done in a borate buffer (pH 9.0).[22]

-

After the reduction is complete (usually 30 minutes at room temperature), acidify the sample to pH 3.0-4.0 with orthophosphoric acid to stop the reaction and prepare the sample for HPLC.[22]

-

Filter the sample through a 0.22 µm syringe filter before injecting it into the HPLC system.[22]

-

Separate the muropeptides using a C18 column with a linear gradient of Solvent B into Solvent A.[17][23] A typical gradient might be 0% to 100% Solvent B over 120-135 minutes.[20][22]

-

Detect the eluting muropeptides by monitoring the absorbance at 205 nm.[22]

-

Individual muropeptide peaks can be collected for further analysis by mass spectrometry to confirm their identity.[1][11]

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Caption: Peptidoglycan cross-linking pathways involving m-DAP.

Experimental Workflow

References

- 1. Towards an automated analysis of bacterial peptidoglycan structure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PGFinder, an Open-Source Software for Peptidoglycomics: The Structural Analysis of Bacterial Peptidoglycan by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. A distinctive family of L,D-transpeptidases catalyzing L-Ala-mDAP crosslinks in Alpha- and Betaproteobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Factors essential for L,D-transpeptidase-mediated peptidoglycan cross-linking and β-lactam resistance in Escherichia coli | eLife [elifesciences.org]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. journals.asm.org [journals.asm.org]

- 12. journals.asm.org [journals.asm.org]

- 13. Factors essential for L,D-transpeptidase-mediated peptidoglycan cross-linking and β-lactam resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. byjus.com [byjus.com]

- 15. Gram Positive vs Gram Negative Bacteria Explained | Technology Networks [technologynetworks.com]

- 16. L,D-Transpeptidase Specific Probe Reveals Spatial Activity of Peptidoglycan Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Peptidoglycan Cross-Linking in Glycopeptide-Resistant Actinomycetales - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Peptidoglycan Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 20. Digestion of Peptidoglycan and Analysis of Soluble Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 4.9. Purification of Peptidoglycan (PG) [bio-protocol.org]

- 22. Purification and HPLC Analysis of Cell Wall Muropeptides from Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Evolutionary Tapestry of Diaminopimelate Synthesis: A Technical Guide to its Core Significance

For Immediate Release

A deep dive into the diaminopimelic acid (DAP) pathway, a cornerstone of bacterial life and a prime target for novel antimicrobial and herbicidal strategies. This technical guide serves researchers, scientists, and drug development professionals by elucidating the evolutionary, biochemical, and practical aspects of this essential metabolic route.

The this compound (DAP) pathway is a vital metabolic sequence in most bacteria and photosynthetic organisms, responsible for the de novo synthesis of L-lysine, an essential proteinogenic amino acid.[1] Furthermore, its intermediate, meso-diaminopimelic acid (m-DAP), is a critical component for the construction of the peptidoglycan cell wall in many bacteria, particularly Gram-negative species.[2] The absence of this pathway in animals makes the enzymes involved attractive targets for the development of novel antibiotics.[3] This guide explores the evolutionary pressures that have shaped the DAP pathway, details its variants, presents key quantitative data, and provides methodologies for its study.

The Evolutionary Crossroads: Why Multiple DAP Pathways?

Lysine (B10760008) biosynthesis is unique in that it can be accomplished by two entirely distinct routes: the α-aminoadipate (AAA) pathway, found predominantly in fungi, and the this compound (DAP) pathway, prevalent in bacteria and plants.[4] The DAP pathway itself is not monolithic, presenting at least four distinct variations. This diversity is a testament to the varied evolutionary pressures and metabolic economies of different microbial lineages.

The four primary variants of the DAP pathway diverge in their conversion of L-2,3,4,5-tetrahydrodipicolinate (THDPA) to meso-diaminopimelate (m-DAP):

-

The Succinylase Pathway: This is the most widely distributed variant and involves four enzymatic steps (DapD, DapC, DapE, DapF) that utilize succinylated intermediates.[5]

-

The Acetylase Pathway: Analogous to the succinylase pathway, this route uses acetylated intermediates. It has a narrower phylogenetic distribution, found in certain Bacillus species.[5][6]

-

The Dehydrogenase (Ddh) Pathway: This highly streamlined variant bypasses the acylation and subsequent steps by using a single enzyme, m-DAP dehydrogenase (Ddh), to directly convert THDPA to m-DAP.[1]

-

The Aminotransferase (DapL) Pathway: This pathway also shortens the synthetic route, employing L,L-diaminopimelate aminotransferase (DapL) to directly form L,L-DAP from THDPA in a single transamination step, which is then epimerized to m-DAP by DapF.[1]

The existence of these variants, particularly the shorter Ddh and DapL pathways, likely reflects an evolutionary drive towards greater metabolic efficiency. The acylated pathways expend a high-energy molecule (succinyl-CoA or acetyl-CoA), and the evolution of the Ddh and DapL pathways circumvents this cost. The selective pressure to conserve energy may have favored the acquisition or evolution of these more direct routes in certain environments.